molecular formula C17H25NS3 B12918515 1,2,3-Tris(isopropylthio)indolizine CAS No. 139259-99-7

1,2,3-Tris(isopropylthio)indolizine

Cat. No.: B12918515
CAS No.: 139259-99-7
M. Wt: 339.6 g/mol
InChI Key: SLDSMCNJAIQIOW-UHFFFAOYSA-N
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Description

1,2,3-Tris(isopropylthio)indolizine is a nitrogen-containing heterocyclic compound. . The unique structure of this compound, with three isopropylthio groups attached to the indolizine core, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(isopropylthio)indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2,3-Tris(isopropylthio)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects . The presence of isopropylthio groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a benzopyrrole core.

    Indolizidine: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrrole: A simpler nitrogen-containing heterocycle used as a precursor in the synthesis of indolizine derivatives.

Uniqueness

1,2,3-Tris(isopropylthio)indolizine is unique due to the presence of three isopropylthio groups, which can significantly influence its chemical and biological properties

Properties

CAS No.

139259-99-7

Molecular Formula

C17H25NS3

Molecular Weight

339.6 g/mol

IUPAC Name

1,2,3-tris(propan-2-ylsulfanyl)indolizine

InChI

InChI=1S/C17H25NS3/c1-11(2)19-15-14-9-7-8-10-18(14)17(21-13(5)6)16(15)20-12(3)4/h7-13H,1-6H3

InChI Key

SLDSMCNJAIQIOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C2C=CC=CN2C(=C1SC(C)C)SC(C)C

Origin of Product

United States

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